5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- is a compound belonging to the class of benzotriazepinones. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, sedative, anticonvulsant, and antidepressant properties . The compound’s structure includes a benzotriazepine ring, which is a seven-membered ring containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- involves several steps. One efficient method includes the reaction of 2-aminobenzonitrile with acetic anhydride to form the intermediate 2-acetylaminobenzonitrile. This intermediate undergoes cyclization with hydrazine hydrate to yield the desired benzotriazepinone . The reaction conditions typically involve heating under reflux and the use of solvents like ethanol or methanol.
Analyse Chemischer Reaktionen
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- involves its interaction with specific molecular targets. It is known to inhibit cholecystokinin (CCK) receptors, which are overexpressed in certain cancer cells . By binding to these receptors, the compound can inhibit cell growth and induce apoptosis in cancer cells. Additionally, its anxiolytic effects are mediated through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- can be compared with other benzotriazepinones and benzodiazepines:
Devazepide: A potent CCKA receptor antagonist with high specificity.
Asperlicin: Another CCK antagonist with a similar benzodiazepine ring system.
3-Amino-1,4-benzodiazepines: These compounds also exhibit significant biological activities, including antitumor and anxiolytic properties.
The uniqueness of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
Eigenschaften
CAS-Nummer |
502184-20-5 |
---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-acetyl-4-phenyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)15-17-14-10-6-5-9-13(14)16(21)19(18-15)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
HVCYQRRNOFLPCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=O)N(N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.